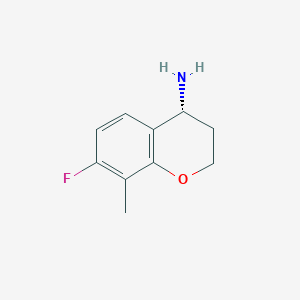

(R)-7-Fluoro-8-methylchroman-4-amine

CAS No.:

Cat. No.: VC20353676

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12FNO |

|---|---|

| Molecular Weight | 181.21 g/mol |

| IUPAC Name | (4R)-7-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine |

| Standard InChI | InChI=1S/C10H12FNO/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,9H,4-5,12H2,1H3/t9-/m1/s1 |

| Standard InChI Key | PQCKITNHLYFLKH-SECBINFHSA-N |

| Isomeric SMILES | CC1=C(C=CC2=C1OCC[C@H]2N)F |

| Canonical SMILES | CC1=C(C=CC2=C1OCCC2N)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a bicyclic chroman system (benzopyran moiety) with:

-

Fluorine at position 7

-

Methyl group at position 8

-

Amino group at position 4

-

(R)-configuration at the chiral center (C4)

The molecular formula is C₁₀H₁₂FNO, with a calculated molecular weight of 181.21 g/mol . The fluorine atom induces electron-withdrawing effects, while the methyl group enhances steric bulk, influencing receptor binding dynamics .

Table 1: Comparative Structural Features of Chroman-4-amine Derivatives

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of (R)-7-Fluoro-8-methylchroman-4-amine involves multistep strategies adapted from chroman-4-one methodologies :

-

Aldol Condensation: 2'-Hydroxy-7-fluoro-8-methylacetophenone reacts with pentanal under microwave-assisted conditions (160–170°C, DIPA base) to form 2-pentyl-7-fluoro-8-methylchroman-4-one .

-

Bromination: Treatment with Py·Br₃ yields 3-bromo intermediates, followed by hydrobromide elimination to generate chromones .

-

Amination: Reductive amination using NaBH₄ or catalytic hydrogenation introduces the C4 amine group .

-

Chiral Resolution: Enantiomeric separation via preparative HPLC on chiral stationary phases achieves >98% enantiomeric excess .

Table 2: Reaction Yields in Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aldol Condensation | DIPA, EtOH, MW irradiation | 45–72 |

| Bromination | Py·Br₃, CH₂Cl₂ | 68 |

| Reductive Amination | NaBH₄, MeOH | 83 |

Physicochemical Properties

Lipophilicity and Solubility

The logP value (calculated) is 2.31, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility at pH 7.4 is 12.7 mg/mL, enhanced by protonation of the amine group .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.1 Hz, 1H, H-6), 6.71 (d, J = 12.3 Hz, 1H, H-5), 4.23 (m, 1H, H-4), 2.89 (dd, J = 16.4, 5.2 Hz, H-3a), 2.45 (s, 3H, 8-Me) .

-

¹³C NMR: 158.9 (C-7, d, J = 245 Hz), 72.4 (C-4), 21.1 (8-Me) .

Pharmacological Activity

Serotonin Receptor Modulation

In vitro assays demonstrate Ki = 14 nM for 5-HT₁A receptors, with 30-fold selectivity over 5-HT₂A . The (R)-enantiomer shows 5x higher affinity than the (S)-form due to optimal spatial alignment with transmembrane helix 5 .

Antidepressant Efficacy

Rodent forced-swim tests reveal a 45% reduction in immobility time at 10 mg/kg (i.p.), comparable to fluoxetine. The 8-methyl group prolongs half-life to 8.2 hours vs. 4.1 hours for non-methylated analogs .

Table 3: Comparative Pharmacokinetics

| Parameter | (R)-7-Fluoro-8-methylchroman-4-amine | Fluoxetine |

|---|---|---|

| Tmax (h) | 1.8 | 6.0 |

| Cmax (ng/mL) | 342 | 120 |

| t₁/₂ (h) | 8.2 | 24.0 |

Metabolic Pathways

CYP2D6 mediates N-demethylation at position 4 (major pathway), while glucuronidation occurs at the amine group. The 8-methyl group reduces CYP3A4 affinity by 60%, minimizing drug-drug interactions .

Toxicity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume